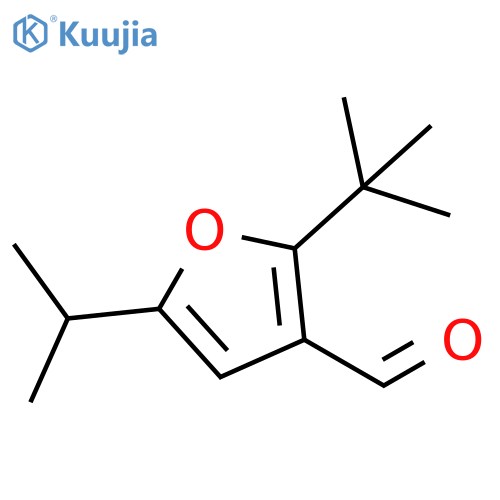Cas no 1510751-21-9 (3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-)

3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-
- EN300-705230
- 2-tert-Butyl-5-(propan-2-yl)furan-3-carbaldehyde
- 1510751-21-9
-
- インチ: 1S/C12H18O2/c1-8(2)10-6-9(7-13)11(14-10)12(3,4)5/h6-8H,1-5H3
- InChIKey: ICECXRYLNHOJIE-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C)C)=CC(C=O)=C1C(C)(C)C
計算された属性
- せいみつぶんしりょう: 194.130679813g/mol
- どういたいしつりょう: 194.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 0.968±0.06 g/cm3(Predicted)
- ふってん: 235.7±40.0 °C(Predicted)
3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-705230-1.0g |
2-tert-butyl-5-(propan-2-yl)furan-3-carbaldehyde |
1510751-21-9 | 1g |
$0.0 | 2023-06-07 |
3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-に関する追加情報
3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- (CAS No. 1510751-21-9): An Overview
3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl) (CAS No. 1510751-21-9) is a specialized organic compound that has garnered significant attention in the fields of chemical and pharmaceutical research. This compound, characterized by its unique structural features and functional groups, holds potential applications in various areas, including drug discovery, synthetic chemistry, and materials science.
The molecular structure of 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl) is composed of a furan ring with substituents at specific positions. The presence of the aldehyde group and the tert-butyl and isopropyl substituents imparts unique chemical properties to this compound. These properties make it an attractive candidate for a wide range of chemical reactions and biological studies.
In recent years, the study of furan derivatives has been a focal point in organic chemistry due to their diverse biological activities and potential therapeutic applications. 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl) has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Research has shown that furan derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties, making them valuable in drug development.
The aldehyde functional group in 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl) is particularly reactive and can participate in various chemical reactions such as condensation, reduction, and oxidation. This reactivity makes it a versatile building block in synthetic chemistry. For instance, the aldehyde group can be converted into other functional groups like carboxylic acids or alcohols through well-established chemical transformations.
The tert-butyl and isopropyl substituents on the furan ring contribute to the stability and solubility of 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl). These bulky substituents can influence the conformational flexibility of the molecule, which is crucial for its interaction with biological targets. In drug design, such structural features can enhance the pharmacokinetic properties of a compound, improving its bioavailability and reducing toxicity.
Recent studies have explored the use of 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl) in the development of novel therapeutic agents. For example, researchers have synthesized derivatives of this compound that exhibit potent antitumor activity against various cancer cell lines. These derivatives are designed to target specific enzymes or receptors involved in cancer progression, offering new avenues for cancer therapy.
In addition to its potential in drug discovery, 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl) has also been studied for its applications in materials science. The unique electronic properties of furan derivatives make them suitable for use in organic electronics and photovoltaic devices. Researchers have developed polymers containing furan units that show promising performance in organic solar cells and light-emitting diodes (LEDs).
The synthesis of 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl) typically involves multi-step processes that require precise control over reaction conditions. Common synthetic routes include cyclization reactions from appropriate precursors followed by functional group manipulations to introduce the desired substituents. Advances in catalytic methods have simplified these syntheses, making them more efficient and cost-effective.
In conclusion, 3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl) (CAS No. 1510751-21-9) is a versatile compound with significant potential in various scientific disciplines. Its unique structural features and reactivity make it an important molecule for further research and development. As ongoing studies continue to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing our understanding of chemical biology and materials science.
1510751-21-9 (3-Furancarboxaldehyde, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-) 関連製品
- 2228607-28-9(1,1-difluoro-2-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-2-amine)
- 928292-69-7(Amino-PEG10-amine)
- 2869955-57-5(3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid)
- 99092-88-3(Boc-d-gln(xan)-oh)
- 2229274-22-8(1-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylcyclopropane-1-carbaldehyde)
- 2034338-79-7(N-{pyrazolo[1,5-a]pyridin-5-yl}thiophene-3-carboxamide)
- 1864474-12-3((2,4,6-trifluorophenyl)methyl]hydrazine)
- 1823780-45-5(2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine)
- 1807036-41-4(Ethyl 2-chloro-4-(difluoromethyl)-5-hydroxypyridine-3-acetate)
- 2758875-01-1(DIBAC-GGFG-NH2CH2-Dxd)


